Xylonic acid, 1,4-lactone, TMS
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10589-36-3 |
|---|---|
Molecular Formula |
C14H32O5Si3 |
Molecular Weight |
364.66 |
IUPAC Name |
(3R,4S,5R)-3,4-bis(trimethylsilyloxy)-5-(trimethylsilyloxymethyl)oxolan-2-one |
InChI |
InChI=1S/C14H32O5Si3/c1-20(2,3)16-10-11-12(18-21(4,5)6)13(14(15)17-11)19-22(7,8)9/h11-13H,10H2,1-9H3/t11-,12+,13-/m1/s1 |
InChI Key |
RJMKTJPGOIYTQZ-FRRDWIJNSA-N |
SMILES |
C[Si](C)(C)OCC1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C |
Synonyms |
2-O,3-O,5-O-Tris(trimethylsilyl)-D-xylonic acid γ-lactone |
Origin of Product |
United States |
Advanced Synthetic and Derivatization Methodologies
Chemical Synthesis of Xylono-1,4-lactone Precursor
The synthesis of xylono-1,4-lactone begins with the formation of its precursor, xylonic acid, from xylose, followed by an intramolecular esterification to form the lactone ring.
Oxidation Pathways from Xylose to Xylonic Acid
Xylonic acid can be synthesized from xylose through various oxidation pathways, including chemical and enzymatic methods. researchgate.netosti.gov
Chemical Oxidation:
Catalytic oxidation of xylose in the presence of metal catalysts is a common chemical route. Noble metals such as platinum (Pt) and gold (Au) supported on materials like carbon or metal oxides have been shown to be effective. nih.govresearchgate.net For instance, Pt-supported on zirconia (Pt/ZrO₂) has demonstrated high activity for xylose conversion. nih.gov These reactions are often carried out in aqueous solutions and can be influenced by factors such as temperature, pressure, and pH. osti.govnih.gov The electrocatalytic oxidation (ECO) of xylose to xylonic acid has also been explored using gold nanocatalysts, with yields of up to 32% being achieved in 6 hours. utupub.fi Another approach involves photocatalytic conversion, which can simultaneously produce xylonic acid and carbon monoxide. rsc.org
Enzymatic Oxidation:
Enzymatic pathways offer a highly specific route to xylonic acid. The primary enzyme involved is xylose dehydrogenase (XDH), which oxidizes xylose to D-xylonolactone in the presence of a cofactor like NAD+. researchgate.netnih.gov This lactone is then hydrolyzed to xylonic acid. researchgate.net The direct product of this enzymatic oxidation is D-xylono-1,4-lactone, which can then be hydrolyzed, either spontaneously or enzymatically, to the linear D-xylonate form. researchgate.net
| Oxidation Method | Catalyst/Enzyme | Key Parameters | Typical Yield | Reference |
| Catalytic Oxidation | Gold-based catalysts | 100–150 °C, 20–50 bar oxygen pressure | High reaction rates | nih.gov |
| Catalytic Oxidation | Platinum on Zirconia (Pt/ZrO₂) | Ambient temperature, presence of a base (e.g., KOH) | Complete conversion of xylose | nih.gov |
| Electrocatalytic Oxidation | Sibunit Carbon-supported Au nanocatalysts | Ambient conditions, +0.3 V potential | 32% yield in 6 hours | utupub.fi |
| Enzymatic Oxidation | Xylose Dehydrogenase (XDH) | NAD+ cofactor | High specificity | researchgate.netnih.gov |
Conversion of Xylonic Acid to Xylono-1,4-lactone
Xylonic acid exists in equilibrium with its lactone forms, primarily the five-membered γ-lactone (xylono-1,4-lactone) and the six-membered δ-lactone (xylono-1,5-lactone). researchgate.net The formation of the lactone is an intramolecular esterification, a process known as lactonization. wikipedia.org This cyclization can occur spontaneously in aqueous solutions, particularly under acidic conditions. researchgate.netresearchgate.net
The conversion can also be facilitated by enzymes. Specifically, the enzyme xylono-1,4-lactonase (EC 3.1.1.68) catalyzes the hydrolysis of D-xylono-1,4-lactone to D-xylonate, indicating the reversible nature of this transformation under biological conditions. researchgate.netwikipedia.org In chemical synthesis, the equilibrium between the acid and the lactone is a key factor. researchgate.net
Optimization of Lactone Formation Conditions
The formation of xylono-1,4-lactone from xylonic acid is significantly influenced by the reaction conditions, with pH being a critical factor.
pH: Spontaneous lactonization of D-xylonic acid is favored at low pH. Conversely, at neutral or alkaline pH, the equilibrium shifts towards the open-chain xylonate form due to the hydrolysis of the lactone's ester bond. researchgate.netnih.gov
Temperature: While specific studies on the temperature optimization for xylono-1,4-lactone formation from xylonic acid are not extensively detailed in the provided context, general principles of lactonization suggest that heating can influence the rate of reaction and the position of the equilibrium. nih.gov
Catalysts: While enzymatic catalysis is specific, chemical catalysts can also be employed to promote lactonization. However, for the conversion of xylonic acid to its lactone, the primary driver is often the removal of water or the adjustment of pH to favor the cyclic ester form. researchgate.net
Trimethylsilylation Procedures for Xylono-1,4-lactone
Trimethylsilylation is a common derivatization technique used in gas chromatography (GC) to increase the volatility and thermal stability of polar compounds like xylono-1,4-lactone. researchgate.net This process involves the replacement of active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.
Reaction with Trimethylsilylating Agents (e.g., BSTFA)
A variety of trimethylsilylating agents can be used for this derivatization. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent frequently used for this purpose. tcichemicals.com Other reagents include N-trimethylsilylimidazole (TMSI), which is particularly effective for derivatizing hydroxyl groups. gcms.cz The reaction involves the nucleophilic attack of the hydroxyl groups of xylono-1,4-lactone on the silicon atom of the silylating agent, leading to the formation of a silylated ether and a byproduct. tcichemicals.com
| Silylating Agent | Abbreviation | Properties |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, byproducts are volatile. tcichemicals.com |
| N-trimethylsilylimidazole | TMSI | Strongest reagent for hydroxyls, reacts quickly. gcms.cz |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Highly reactive towards hydroxyl and carboxyl groups. tcichemicals.com |
Role of Catalysts (e.g., Pyridine, Trimethylchlorosilane)
The efficiency of the trimethylsilylation reaction can be enhanced by the use of catalysts and specific solvents.
Pyridine: Pyridine is a commonly used solvent in silylation reactions. It acts as a polar solvent that can facilitate the reaction and also serves as an acid scavenger, neutralizing any acidic byproducts (like HCl in reactions involving organochlorosilanes) that might be formed. gcms.cz
Trimethylchlorosilane (TMCS): TMCS is often added in small amounts (e.g., 1%) to other silylating agents like BSTFA. mdpi.com It acts as a catalyst, increasing the reactivity of the primary silylating agent and helping to drive the reaction to completion, especially for hindered hydroxyl groups. tcichemicals.com The combination of BSTFA with 1% TMCS is a common and effective formulation for the silylation of a wide range of compounds. mdpi.com
The final product, Xylonic acid, 1,4-lactone, TMS, has the chemical formula C₁₄H₃₂O₅Si₃ and a molecular weight of 364.6574. nist.gov
Formation of Fully TMS-Substituted Lactone
The trimethylsilylation of xylonic acid is not a straightforward reaction yielding a single product. When a sample containing xylonic acid is derivatized using common silylating agents, a mixture of isomers is typically formed. Research has shown that an eluate fraction of xylonic acid, when evaporated and treated with silylating reagents, gives rise to three distinct peaks in a gas chromatogram. core.ac.uk These have been identified through mass spectrometry as the fully trimethylsilyl-substituted derivatives of the 1,4-lactone, the 1,5-lactone, and the open-chain TMS-ester of the acid. core.ac.uk
The reaction involves the substitution of all active hydrogen atoms on the hydroxyl groups and the carboxylic acid group with a trimethylsilyl group ((CH₃)₃Si-). The standard derivatization procedure involves dissolving the sample in a solvent like pyridine, followed by the addition of silylating agents such as hexamethyldisilazane (B44280) and trimethylchlorosilane. core.ac.uk The reaction mixture is typically shaken to ensure dissolution and facilitate the reaction. core.ac.uk
The resulting fully TMS-substituted 1,4-lactone of xylonic acid has the chemical formula C₁₄H₃₂O₅Si₃ and a molecular weight of 364.6574 g/mol . nist.gov Similarly, the 1,5-lactone (δ-lactone) derivative shares the same formula and molecular weight but differs in its ring structure. nist.govnist.gov The formation of these different, fully substituted isomers under standard derivatization conditions complicates chromatographic analysis, as a single starting compound produces multiple signals. core.ac.uk
Table 1: Products of Xylonic Acid Trimethylsilylation This interactive table summarizes the different fully substituted TMS derivatives that can form from xylonic acid.
| Compound Name | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | Note |
|---|---|---|---|---|
| This compound | γ-lactone TMS derivative | C₁₄H₃₂O₅Si₃ | 364.6574 | One of three common products formed during derivatization. core.ac.uk |
| Xylonic acid, 1,5-lactone, TMS | δ-lactone TMS derivative | C₁₄H₃₂O₅Si₃ | 364.6574 | One of three common products formed during derivatization. core.ac.uk |
Control of Derivatization to Minimize Multiple Isomer Formation
The key to minimizing the formation of multiple isomers lies in controlling the state of the xylonic acid before the addition of silylating agents. The formation of a single, desired derivative is highly advantageous for simplifying complex mixtures for analysis. core.ac.uk A reliable method to achieve this is to convert the xylonic acid almost entirely into its 1,4-lactone form prior to the derivatization step. core.ac.uk
This pre-treatment involves concentrating a solution of the aldonic acid in the presence of hydrochloric acid. core.ac.uk This acidic condition promotes the intramolecular esterification (lactonization) of xylonic acid, favoring the formation of the thermodynamically stable five-membered γ-lactone (1,4-lactone). When this pre-treated residue is subsequently subjected to trimethylsilylation, it yields a single major peak in the gas chromatogram, corresponding to the fully substituted 2,3,5-tri-O-trimethylsilyl-xylono-1,4-lactone. core.ac.uk
This technique effectively prevents the formation of the 1,5-lactone and the open-chain acid TMS-ester, thus simplifying the resulting chromatogram and allowing for more straightforward quantification and identification. core.ac.uk
Table 2: Comparison of Derivatization Methodologies for Xylonic Acid This interactive table compares the outcomes of standard versus controlled derivatization methods.
| Methodology | Pre-treatment Step | Typical Reagents | Chromatographic Outcome |
|---|---|---|---|
| Standard Derivatization | Evaporation of sample solution under vacuum. core.ac.uk | Hexamethyldisilazane, Trimethylchlorosilane in Pyridine. core.ac.uk | Three major peaks: TMS derivatives of 1,4-lactone, 1,5-lactone, and the free acid. core.ac.uk |
Structural Elucidation and Spectroscopic Characterization
Gas Chromatography (GC) Analysis of Xylonic acid, 1,4-lactone, TMS
Gas chromatography is a fundamental technique for the separation and analysis of volatile and semi-volatile compounds. For polar molecules like sugar acids, derivatization to their TMS ethers and esters is essential for successful GC analysis. nih.gov
The retention time of a compound in GC is a critical parameter for its identification and is influenced by factors such as column temperature, carrier gas flow rate, and the chemical properties of both the analyte and the stationary phase. phenomenex.com To standardize retention data across different systems, the Kovats' retention index (RI) system is often employed. nih.gov
For this compound, also known as 2,3,5-tri-O-trimethylsilyl-xylono-1,4-lactone, the retention index provides a more robust identification parameter than retention time alone. Research has reported varying retention indices for this compound, which is expected due to differences in GC columns and analytical conditions. For instance, one study identified Xylonic acid, 1,4-lactone, 3TMS with a retention index of 1764. copernicus.org Another study reported a Kovats index of 1432.2 for a compound identified as 2,3,4,5-Tetrahydroxypentanoic acid-1,4-lactone, tris(trimethylsilyl). rsc.org
| Compound Name | Reported Kovats' Retention Index (RI) | Source |
| Xylonic acid, 1,4-lactone, 3TMS | 1764 | copernicus.org |
| 2,3,4,5-Tetrahydroxypentanoic acid-1,4-lactone, tris(trimethylsilyl) | 1432.2 | rsc.org |
Note: The variation in RI values likely stems from the use of different GC columns, temperature programs, and other chromatographic conditions in the respective studies.
The choice of stationary phase is a primary factor governing the separation of compounds in GC. drawellanalytical.comlcms.cz The retention of TMS-derivatized lactones is significantly affected by the polarity of the stationary phase. core.ac.uk
On non-polar stationary phases, such as those containing polydimethylsiloxane (B3030410) (e.g., SE-30, OV-1), the elution order is primarily driven by the volatility and molecular weight of the compounds. core.ac.ukchromatographyonline.com For xylonic acid derivatives, the TMS-lactones are less polar and have a lower molecular weight than the fully silylated open-chain acid ester. Consequently, on non-polar columns, this compound elutes earlier than its corresponding open-chain TMS acid ester. core.ac.ukcore.ac.uk
Conversely, on more polar stationary phases (e.g., those containing cyanopropyl or polyethylene (B3416737) glycol functionalities like QF-1 or XE-60), the retention mechanism is more influenced by specific interactions such as dipole-dipole and hydrogen bonding. lcms.czcore.ac.uk In this scenario, the more polar nature of the open-chain TMS ester can lead to stronger interactions with the polar stationary phase, potentially altering the elution order. Studies have shown that for some hydroxy acids, the TMS esters appear before the lactones on these polar phases. core.ac.uk
When xylonic acid is derivatized for GC analysis, it can form a mixture of its 1,4-lactone and 1,5-lactone (delta-lactone) isomers, in addition to the acyclic acid derivative. core.ac.uk The chromatographic separation of these isomers is crucial for accurate identification.
On a non-polar SE-30 column, a clear separation of the xylonic acid derivatives can be achieved. The elution order is typically:
this compound
Xylonic acid, 1,5-lactone, TMS
Xylonic acid, TMS ester core.ac.uk
This elution pattern, where the 1,4-lactone (a five-membered ring) precedes the 1,5-lactone (a six-membered ring), has been observed for pentonic acids. core.ac.uk This is in contrast to some hexonic acids, like gluconic acid, where the 1,5-lactone may elute before the 1,4-lactone on the same phase. core.ac.uk The ability to resolve these structurally similar compounds highlights the resolving power of capillary GC for analyzing complex mixtures of sugar acid derivatives. core.ac.uk
Two-Dimensional Gas Chromatography (GC×GC) Profiling
Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides a significant enhancement in separation capacity compared to conventional one-dimensional GC. azom.comresearchgate.net It employs two columns of different selectivity connected via a modulator, which traps, focuses, and re-injects fractions from the first column onto the second. smu-ogl.com
GC×GC is exceptionally well-suited for the detailed profiling of complex organic mixtures. azom.comnih.gov Its application has been demonstrated in metabolomics for the analysis of silylated metabolites from biological extracts. ucdavis.edu In one study, GC×GC coupled to time-of-flight mass spectrometry (TOF-MS) was used to analyze emissions from burning biomass, where Xylonic acid, 1,4-lactone, 3TMS was successfully identified among hundreds of other organic compounds. copernicus.org The structured nature of GC×GC chromatograms, where chemically similar compounds often appear in distinct clusters, further aids in the identification process. azom.comnih.gov This makes GC×GC-MS an invaluable tool for untargeted and comprehensive analysis, enabling the detection and identification of minor components like this compound in highly complex matrices.
Mass Spectrometry (MS) Analysis of this compound
Mass spectrometry is a powerful analytical technique used for the structural elucidation and quantification of the TMS derivative of xylonic acid, 1,4-lactone. The fragmentation patterns observed in the mass spectrum provide valuable information for confirming the structure of the molecule.
The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of xylonic acid, 1,4-lactone exhibits a series of characteristic fragment ions that are crucial for its structural confirmation. chalmers.se While a molecular ion peak (M+) may be weak or absent, a significant peak is often observed at M-15, corresponding to the loss of a methyl group from a TMS group. chalmers.sechalmers.se The fragmentation of the carbon chain through α-cleavage is a dominant process, leading to the formation of prominent ions. chalmers.selibretexts.org For the TMS derivative of xylonic acid, 1,4-lactone, key fragment ions include those at m/z 73, which is characteristic of the TMS group itself and often the base peak, and m/z 147, a common fragment in compounds with multiple TMS groups. core.ac.uk Other significant fragments arise from cleavages within the lactone ring and the carbon chain, providing a unique fingerprint for the compound. chalmers.seunipi.it
Table 1: Characteristic Mass Spectral Fragments for TMS-derivatized Xylonic Acid, 1,4-lactone
| Fragment (m/z) | Interpretation |
| 364 | Molecular Ion (M+) |
| 349 | [M-15]+, Loss of a methyl group |
| 259 | |
| 246 | |
| 231 | |
| 217 | |
| 204 | |
| 189 | |
| 147 | [Si(CH3)3]2O+ fragment |
| 117 | |
| 103 | |
| 73 | [Si(CH3)3]+, TMS group |
| Data sourced from literature findings. unipi.it |
Gas chromatography coupled with mass spectrometry (GC-MS) can be effectively used to differentiate between the trimethylsilyl (TMS) derivatives of 1,4- and 1,5-aldonolactones. core.ac.uk While the mass spectra of the isomeric lactones can be very similar, differences in the relative intensities of certain fragment ions can be utilized for their distinction. core.ac.uk Furthermore, the two isomers can often be separated chromatographically, exhibiting different retention times on various GC columns. core.ac.ukcore.ac.uk For pentonic acids like xylonic acid, the 1,4-lactone derivative typically elutes before the 1,5-lactone derivative on certain stationary phases. core.ac.uk This combination of chromatographic separation and mass spectral analysis allows for the unambiguous identification of each lactone form. core.ac.uk
The mass spectra of TMS-derivatized diastereomeric aldonic acids, such as xylonic acid and arabinonic acid, are often very similar, making their differentiation based on mass spectrometry alone challenging. core.ac.uk However, the relative intensity differences for peaks in the spectra of the corresponding cyclic lactone derivatives are generally more pronounced than those in the spectra of the open-chain TMS-esters. core.ac.uk Therefore, for the identification of diastereomeric aldonic acids by mass spectrometry, the TMS derivatives of the lactones are preferred. core.ac.uk The combination of gas chromatographic retention data and the subtle differences in the mass spectral fragmentation patterns of their lactone derivatives allows for the successful identification and distinction of diastereomers. core.ac.uk
Mass spectrometry, particularly in the selected ion monitoring (SIM) mode, is a highly sensitive and selective technique for the quantitative analysis of the TMS derivative of xylonic acid, 1,4-lactone. researchgate.net By monitoring specific, abundant, and high-mass fragment ions, it is possible to achieve low detection limits and accurate quantification, even in complex biological matrices. researchgate.net For robust and reproducible quantitative results, it is crucial to optimize and control the derivatization conditions and the stability of the TMS derivatives, as they can be susceptible to degradation over time. nih.gov Proper storage of derivatized samples, for instance at low temperatures, can significantly improve the stability of the TMS derivatives and the reliability of the quantitative analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy of Lactone Forms
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for studying the behavior of xylonic acid and its lactone forms in solution. It allows for the real-time monitoring of dynamic processes such as hydrolysis and isomerization. researchgate.netrptu.de
¹H and ¹³C NMR spectroscopy can be employed to monitor the hydrolysis of D-xylono-1,4-lactone to D-xylonic acid and its isomerization to D-xylono-1,5-lactone in aqueous solutions. researchgate.net In acidic conditions, an equilibrium is established between the free acid and the γ- (1,4) and δ- (1,5) lactones. researchgate.net The γ-lactone is generally formed more readily, while the δ-lactone is typically observed in smaller amounts, primarily at very low pH values. researchgate.net The rates of these reactions and the equilibrium constants can be determined by acquiring NMR spectra over time. researchgate.net For instance, the hydrolysis of the 1,5-lactone is a relatively fast process, while the equilibration of the 1,4-lactone is slower. tdl.org Divalent metal ions have been shown to promote the non-enzymatic isomerization of the 1,4-lactone to the 1,5-lactone. researchgate.netresearchgate.net
Conformational Analysis in Solution
The analysis of this compound in solution is intrinsically linked to its equilibrium with other related structures. When D-xylonic acid is derivatized for analysis, particularly through trimethylsilylation for gas chromatography (GC), it doesn't exist as a single species. Instead, a mixture is typically observed, consisting of the trimethylsilyl derivatives of the 1,4-lactone (γ-lactone), the 1,5-lactone (δ-lactone), and the open-chain acid. core.ac.uk
Research using ¹³C Nuclear Magnetic Resonance (NMR) on underivatized xylonic acid has shown that in acidic aqueous solutions, an equilibrium exists between the acid and its lactones. The γ-lactone (1,4-lactone) is formed more readily, while the δ-lactone (1,5-lactone) is typically observed only in trace amounts at very low pH levels. researchgate.net This suggests that the 1,4-lactone is a significant and relatively stable component of the equilibrium mixture.
Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for separating and identifying these TMS-derivatized isomers. core.ac.ukresearchgate.net The trimethylsilylation process, often using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with TMS groups, increasing the molecule's volatility and making it suitable for GC analysis. researchgate.netcaltech.edu In chromatographic separations, the 1,4- and 1,5-lactone derivatives are resolved as distinct peaks. For pentonic acids like xylonic acid, the 1,4-lactone TMS derivative typically appears before the 1,5-lactone derivative on common stationary phases. core.ac.uk
The conformation of the five-membered 1,4-lactone ring in related pentono-1,4-lactone derivatives has been elucidated using techniques such as ¹H-¹H NOESY NMR spectroscopy. researchgate.net These methods allow for the determination of through-space proton proximities, which helps in assigning the ring's conformation in solution. While specific studies on the TMS derivative of xylonic acid lactone are scarce, the principles from related carbohydrate structures are directly applicable.
Mass spectrometry provides definitive structural information for the eluted GC peaks. The electron ionization (EI) mass spectrum of silylated xylonolactones is characterized by specific fragmentation patterns. A base peak at a mass-to-charge ratio (m/z) of 73 is characteristic of the trimethylsilyl group itself. core.ac.uk Another prominent peak is often observed at m/z 147, which is common in compounds with multiple TMS groups. core.ac.uk The mass spectrum for the tris-TMS derivative of xylono-1,4-lactone would show a molecular ion (M+) peak, although a significant peak at M-15 (corresponding to the loss of a methyl group from a TMS moiety) is more commonly observed and is often the peak with the highest m/z value. core.ac.uk
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₃₂O₅Si₃ | nist.gov |
| Molecular Weight | 364.6574 g/mol | nist.gov |
| IUPAC Standard InChIKey | RJMKTJPGOIYTQZ-XQQFMLRXSA-N | nist.gov |
| Derivative | Typical Elution Order | Key Mass Spectral Fragments (m/z) | Reference |
|---|---|---|---|
| This compound | 1 | 73, 147, (M-15) | core.ac.uk |
| Xylonic acid, 1,5-lactone, TMS | 2 | 73, 147, (M-15) | core.ac.uk |
| Xylonic acid, TMS-ester | 3 | 73, 147, (M-15) | core.ac.uk |
Chemical Reactivity and Transformations
Hydrolysis of Xylono-1,4-lactone to Xylonic Acid
The conversion of D-xylono-1,4-lactone to D-xylonic acid is a pivotal reaction that can proceed through two primary mechanisms: spontaneous chemical hydration and enzyme-catalyzed hydrolysis.
D-xylono-1,4-lactone can undergo spontaneous hydrolysis to form D-xylonic acid. researchgate.netnih.gov This non-enzymatic reaction is dependent on factors such as pH. researchgate.nettudelft.nl At neutral pH, D-xylonolactones are hydrolyzed to D-xylonate, while the formation of lactones from D-xylonic acid is favored at low pH. researchgate.net The equilibrium in aqueous solutions tends to lie on the side of xylonic acid and its conjugate base, xylonate, rather than the lactone form. researchgate.net Studies have shown that D-xylono-γ-lactone is more susceptible to spontaneous hydrolysis compared to L-arabino-γ-lactone. oup.com
The hydrolysis of the lactone is a pH-dependent, non-enzymatic process that can become the rate-limiting step in the production of xylonic acid at pH values below 7.0. tudelft.nl In acidic aqueous solutions, the equilibrium between xylonic acid/xylonate is linked to the formation of both γ- and δ-lactones. researchgate.net The γ-lactone is formed more readily, with the δ-lactone only being observed in trace amounts at very low pH levels (below 2.5). researchgate.net
The enzymatic hydrolysis of D-xylono-1,4-lactone is catalyzed by xylonolactonase (XLA), an enzyme belonging to the hydrolase family that acts on carboxylic ester bonds. wikipedia.org This enzyme, also known as xylono-γ-lactonase, plays a role in pentose (B10789219) and glucuronate interconversions. wikipedia.org The systematic name for this enzyme class is D-xylono-1,4-lactone lactonohydrolase. wikipedia.org
Xylonolactonase from Caulobacter crescentus (CcXylC) has been shown to significantly accelerate the hydrolysis of D-xylono-1,4-lactone. researchgate.netacs.org This enzyme is a member of the SMP30 protein family and has a 6-bladed β-propeller structure. researchgate.netresearchgate.net Studies have revealed that CcXylC is a mononuclear iron enzyme that specifically binds to the Fe²⁺ cation with high affinity. acs.orgresearchgate.netnih.gov The Fe²⁺ complexed CcXylC can increase the hydrolysis rate of D-xylono-1,4-lactone by as much as 100-fold compared to the non-enzymatic reaction. acs.orgresearchgate.netnih.gov
The kinetic parameters of xylonolactonase from Haloferax volcanii (XacC) have been determined, showing apparent Km and Vmax values for D-xylono-γ-lactone of 10.9 ± 1.4 mM and 437 ± 61 U/mg, respectively. oup.com
Isomerization Reactions of Xylonic Acid Lactones
D-Xylonolactone exists in two isomeric forms, the 1,4-lactone (a five-membered γ-lactone) and the 1,5-lactone (a six-membered δ-lactone). researchgate.net These isomers can interconvert through a bicyclic intermediate. researchgate.net The γ-lactone is generally formed more readily than the δ-lactone. researchgate.net
The equilibrium between the lactone isomers and the open-chain xylonic acid is influenced by pH. researchgate.netlabtech.tn Acidic conditions favor the formation of the lactones, while neutral or alkaline conditions promote the hydrolysis to the open-chain acid. researchgate.nettudelft.nl The pKa of the carboxylic group of xylonic acid is approximately 3.65. researchgate.netresearchgate.net
Divalent metal ions, such as Ca²⁺, Zn²⁺, and Fe²⁺, can promote the non-enzymatic isomerization of D-xylono-1,4-lactone to D-xylono-1,5-lactone. researchgate.netresearchgate.net This is believed to occur through the stabilization of a short-lived bicyclic intermediate. acs.orgresearchgate.netnih.gov This metal ion-catalyzed isomerization can, in turn, facilitate subsequent enzymatic hydrolysis. researchgate.netacs.org
| Enzyme Source | Substrate | Apparent Km (mM) | Apparent Vmax (U/mg) | Reference |
|---|---|---|---|---|
| Haloferax volcanii (XacC) | D-xylono-γ-lactone | 10.9 ± 1.4 | 437 ± 61 | oup.com |
| Haloferax volcanii (XacC) | L-arabino-γ-lactone | 37.1 ± 4.9 | 761 ± 170 | oup.com |
Derivatization beyond Trimethylsilylation for Analytical Purposes (e.g., for different GC columns or detection)
For gas chromatography (GC) analysis, derivatization of polar compounds like xylonic acid is necessary to increase their volatility. phenomenex.com While trimethylsilylation (TMS) is a common method, other derivatization techniques are also employed. culturalheritage.org
Acylation is an alternative to silylation, where active hydrogens are converted into esters, amides, or thioesters. gcms.cz Acetylation, a form of acylation, can be achieved using acetic anhydride, often in the presence of pyridine. gcms.cz Alditol acetate (B1210297) derivatives are frequently used for the analysis of sugars and sugar acids. nih.govacs.orgresearchgate.net This method involves the reduction of the sugar acid to an alditol, followed by acetylation. nih.gov
Another approach is the formation of alkyldononitrile acetate derivatives , which are prepared via an oxime intermediate. culturalheritage.org This method is advantageous as it is not affected by the presence of water. culturalheritage.org
Esterification is another popular alkylation method, where an acid reacts with an alcohol to form an ester, which is more volatile and stable for GC analysis. gcms.cz
| Derivatization Method | Reagents | Derivative Formed | Reference |
|---|---|---|---|
| Acetylation (Acylation) | Acetic anhydride, Pyridine | Alditol acetates | gcms.cznih.gov |
| Aldononitrile Acetate Formation | Hydroxylamine, Acetic anhydride | Aldononitrile acetates | culturalheritage.org |
| Esterification (Alkylation) | Alcohol, Acid catalyst | Alkyl esters | gcms.cz |
Biotechnological and Enzymatic Production Pathways of Xylonic Acid Precursors to Tms Lactone
Microbial Conversion of Xylose to Xylonic Acid
The microbial conversion of xylose to xylonic acid is a well-established strategy, primarily following an oxidative pathway. researchgate.netresearchgate.net This process typically involves the oxidation of D-xylose to D-xylonolactone, which is then hydrolyzed to D-xylonic acid. researchgate.netnih.gov This can be achieved using both native xylonic acid-producing microorganisms and, more commonly, genetically engineered strains designed for high efficiency and yield. nih.govresearchgate.net
Metabolic engineering has been instrumental in developing robust microbial factories for xylonic acid production. nih.gov Several microorganisms have been successfully engineered to enhance conversion efficiency by introducing key enzymes and eliminating competing metabolic pathways. mdpi.comnih.govnih.gov
Pseudomonas fragi : This bacterium is a natural producer of xylonic acid. researchgate.netembrapa.br Its ability to convert D-xylose to D-xylonic acid is well-documented, though research often focuses on optimizing its native pathways or using it as a benchmark for engineered strains. embrapa.brmdpi.com
Escherichia coli : As a workhorse of industrial biotechnology, E. coli has been extensively engineered for xylonic acid production. nih.govplos.org A common strategy involves blocking its native D-xylose catabolism by deleting genes like xylA (xylose isomerase) and xylB (xylulokinase). nih.govnih.govmdpi.com Concurrently, genes for xylose dehydrogenase (xdh) and xylonolactonase (xylC) from organisms like Caulobacter crescentus are introduced to channel xylose toward xylonic acid. nih.govplos.org To prevent product degradation, native xylonic acid dehydratase genes (yagE, yjhG) are also knocked out. nih.govnih.gov Such engineered strains have achieved high titers, with one producing up to 39.2 g/L of D-xylonic acid from 40 g/L of D-xylose. nih.gov
Saccharomyces cerevisiae : This yeast is favored for its tolerance to industrial conditions, including low pH and inhibitors found in biomass hydrolysates. nih.govresearchgate.net Engineering strategies involve expressing a D-xylose dehydrogenase, such as XylB from C. crescentus. nih.govresearchgate.net One engineered industrial strain of S. cerevisiae was able to produce 43 g/L of D-xylonate from 49 g/L of D-xylose. nih.gov Further modifications, like deleting the aldose reductase gene (GRE3) to reduce xylitol (B92547) byproduct formation, have been explored. researchgate.net
Zymomonas mobilis : This bacterium is known for its efficient sugar metabolism and has been engineered for xylonic acid production. mdpi.comnih.gov By introducing a xylose dehydrogenase (xdh) gene, for instance from Paraburkholderia xenovorans, researchers have enabled high xylonic acid yields. mdpi.comnih.govnih.gov Deleting the native xylose reductase gene can further boost production, with one study reporting a titer of 56.44 g/L in a bioreactor. nih.govnih.gov Increasing the copy number of the xdh gene has also proven to be a key factor in improving titers. mdpi.com
Corynebacterium glutamicum : Traditionally used for amino acid production, C. glutamicum has been engineered for consolidated bioprocessing of hemicellulose into xylonic acid. nih.govresearchgate.net This involves introducing genes for xylose uptake (xylE from E. coli), conversion (xdh and xylC from C. crescentus), and even enzymes for degrading xylan (B1165943) (endoxylanase and xylosidase), allowing direct conversion from biomass. nih.govresearchgate.net Engineered strains have achieved a 100% conversion yield from xylose and produced 6.23 g/L of xylonic acid directly from xylan. nih.gov
Table 1: Performance of Various Engineered Microbial Strains in Xylonic Acid Production
| Microorganism | Key Genetic Modification(s) | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|---|
| Escherichia coli W3110 | ΔxylAB, ΔyagE, ΔyjhG; Expressed xdh from C. crescentus | D-xylose | 39.2 | 0.98 | 1.09 | nih.gov |
| Saccharomyces cerevisiae B67002 | Expressed xylB from C. crescentus | D-xylose | 43 | 0.88 | ~0.4 | nih.gov |
| Zymomonas mobilis ZMa BX | ΔxyrA; Expressed xdh from P. xenovorans | D-xylose | 56.44 | 1.08 | ~0.78 | nih.gov |
| Zymomonas mobilis XA9 | Integrated 5 copies of xdh from P. xenovorans | D-xylose | 51.9 | 1.10 | Not specified | mdpi.com |
| Corynebacterium glutamicum | Expressed xdh, xylC from C. crescentus; Secreted endoxylanase and xylosidase | Xylan | 6.23 | Not applicable | Not specified | nih.gov |
The microbial conversion of xylose to xylonic acid primarily occurs via a two-step oxidative process, characteristic of the Weimberg pathway. nih.govmdpi.com
Xylose Dehydrogenase (XDH) : This is the first and often rate-limiting enzyme in the pathway. jmb.or.kr It catalyzes the oxidation of D-xylose at the C1 position to form D-xylono-1,5-lactone or D-xylono-1,4-lactone. researchgate.netnih.govmdpi.com This reaction requires a cofactor, typically NAD⁺ or NADP⁺, which is reduced to NADH or NADPH. nih.govresearchgate.net The xylose dehydrogenase from Caulobacter crescentus (often referred to as XylB) is an NAD⁺-dependent enzyme that is widely used in metabolic engineering due to its high efficiency. nih.govnih.govjmb.or.kr
Xylonolactonase (XLA or XylC) : The lactone intermediate produced by XDH is unstable and can hydrolyze into xylonic acid spontaneously. researchgate.netnih.gov However, this spontaneous reaction can be slow and lead to an equilibrium between the lactone and acid forms. plos.org Xylonolactonase enzymes significantly accelerate this process by catalyzing the hydrolysis of the intramolecular ester bond of the D-xylonolactone, ensuring a more rapid and complete conversion to D-xylonic acid. nih.govmdpi.com The xylC gene from Caulobacter crescentus is frequently co-expressed with xdh to ensure efficient conversion and prevent the accumulation of the lactone intermediate. nih.govplos.orgresearchgate.net
A key advantage of biotechnological production is the ability to use low-cost, renewable feedstocks derived from lignocellulosic biomass. nih.govmdpi.com These materials, such as agricultural residues, are rich in xylose, the primary sugar in hemicellulose. mdpi.comnih.govfrontiersin.org
Feedstock Sources : Common sources include sugarcane bagasse, corn cobs, and other agricultural wastes. nih.govnih.govacs.org After pretreatment and enzymatic hydrolysis, these materials release fermentable sugars, including xylose and glucose. mdpi.com
Economic and Environmental Benefits : Using lignocellulosic hydrolysates reduces the cost of xylonic acid production, as the raw material is often a waste product of other industries. mdpi.comulisboa.pt This approach supports a circular bioeconomy by valorizing agricultural residues. mdpi.com
Challenges : Lignocellulosic hydrolysates often contain inhibitory compounds generated during pretreatment, such as furfural, 5-hydroxymethylfurfural (B1680220) (HMF), and acetic acid. embrapa.brnih.gov These compounds can negatively affect microbial growth and enzyme activity. Therefore, robust microbial strains with high tolerance to these inhibitors, like certain industrial strains of S. cerevisiae or Gluconobacter oxydans, are preferred. embrapa.brnih.gov In one study, an engineered Zymomonas mobilis strain successfully produced 16.2 g/L of xylonic acid from a lignocellulosic hydrolysate containing inhibitors. mdpi.com Similarly, an engineered E. coli produced 91.2 g/L of D-xylonate from corn cob hydrolysate. acs.org
To make microbial production of xylonic acid commercially viable, various strategies are employed to maximize titers, yields, and productivity. nih.govfrontiersin.org
Metabolic Engineering :
Blocking Competing Pathways : To channel the carbon flux from xylose exclusively towards xylonic acid, native xylose utilization pathways are deleted. This is exemplified by the knockout of xylA and xylB genes in E. coli. nih.govnih.govmdpi.com Similarly, deleting the xylose reductase gene in Z. mobilis prevents the formation of the byproduct xylitol. nih.gov
Preventing Product Degradation : Genes responsible for the catabolism of xylonic acid itself are knocked out, such as the yagE and yjhG genes in E. coli. nih.govnih.gov
Optimizing Gene Expression : Increasing the copy number of the xylose dehydrogenase (xdh) gene has been shown to directly correlate with increased xylonic acid production in Z. mobilis. mdpi.com
Process Engineering :
Fed-Batch Fermentation : This technique involves feeding the substrate (xylose) at a controlled rate to the bioreactor. It helps to avoid substrate inhibition, maintain high cell density, and achieve very high product titers. Using this method, one engineered E. coli strain produced 108.2 g/L of D-xylonate. acs.org
Oxygen Supply : The oxidation of xylose by XDH is an aerobic process. Optimizing aeration and agitation rates is crucial for maintaining sufficient dissolved oxygen, which is essential for high productivity, as demonstrated in Z. mobilis and G. oxydans. mdpi.comfrontiersin.org
Growth-Decoupled Production : In some systems, cell growth and product formation are separated into two stages. Cells are first grown to a high density on a preferred carbon source (like glucose), after which production is induced by adding xylose. This can be controlled by nutrient limitations, such as nitrogen deprivation, to trigger the expression of production-related genes in C. glutamicum. sciepublish.com
Enzymatic Synthesis of Xylonic Acid Intermediates
While whole-cell biocatalysis is common, understanding the individual enzymes involved is crucial for pathway optimization and potential in vitro applications. The lactonase enzyme is particularly important for the efficient completion of the conversion process.
The xylonolactonase from Caulobacter crescentus (CcXylC) is a key enzyme in the biotechnological production of xylonic acid and has been studied in detail. researchgate.netacs.orgnih.gov
Enzyme Family and Function : CcXylC belongs to the SMP30 protein family and functions as a hydrolase (EC 3.1.1.68). researchgate.netacs.org Its primary role is to catalyze the hydrolysis of the intramolecular ester bond in D-xylono-1,4-lactone to form D-xylonate. mdpi.comresearchgate.net This enzymatic reaction is significantly faster than spontaneous hydrolysis, especially at neutral pH. acs.org
Metal Ion Dependency : Contrary to initial beliefs that SMP30 family proteins were dependent on ions like Ca²⁺ or Zn²⁺, detailed studies using native mass spectrometry have revealed that CcXylC is a mononuclear nonheme iron protein. researchgate.net It specifically binds a single ferrous iron (Fe²⁺) ion with high affinity (dissociation constant, K_d = 0.5 μM). researchgate.net This Fe²⁺ ion is essential for its catalytic activity.
Catalytic Enhancement : The Fe²⁺-complexed CcXylC accelerates the hydrolysis of D-xylono-1,4-lactone by approximately 100-fold compared to the non-enzymatic reaction. researchgate.netacs.org It also shows activity on other lactones, such as D-glucono-1,5-lactone, increasing its hydrolysis rate by about 10-fold. researchgate.net The discovery of CcXylC as the first nonheme iron-binding enzyme that catalyzes ester bond hydrolysis provides significant insight into its mechanism and function. researchgate.net
In Vitro Reconstitution of Oxidative D-Xylose Pathways
The in vitro reconstitution of metabolic pathways offers a powerful strategy for producing valuable chemicals by assembling isolated enzymes to perform specific multi-step reactions outside of a living organism. This cell-free approach provides a clear advantage for studying and optimizing biochemical processes, allowing researchers to identify rate-limiting steps, screen for the most effective enzymes, and avoid the complexities of cellular metabolism and transport limitations. genscript.comnih.govacs.org The oxidative D-xylose pathway, also known as the Dahms pathway, has been successfully reconstructed in vitro to convert D-xylose, a major component of lignocellulosic biomass, into D-xylonic acid. genscript.comnih.govacs.org
The core enzymatic cascade for the production of D-xylonic acid from D-xylose involves two primary steps. First, D-xylose is oxidized to D-xylonolactone by a D-xylose dehydrogenase (XDH), a reaction that typically requires a cofactor such as NAD⁺ or NADP⁺. acs.orgresearcher.life This intermediate, D-xylonolactone, is then hydrolyzed to form the final product, D-xylonic acid. acs.orgresearchgate.net While this hydrolysis can occur spontaneously, research has shown that the reaction is significantly improved by the inclusion of a specific enzyme, a xylonolactonase, which ensures efficient conversion. researchgate.net
Several key enzymes from various microbial sources have been utilized in these reconstituted pathways. The xylose dehydrogenase from Caulobacter crescentus (often denoted as XylB) is frequently employed due to its effectiveness. acs.orgjmb.or.krjmb.or.kr Studies have also utilized cell-free extracts from the yeast Hansenula polymorpha, which contains a xylose dehydrogenase that is dependent on NADP as a coenzyme. ajbasweb.comkau.edu.sa A crucial discovery in optimizing this pathway was the role of the lactonase from Caulobacter crescentus (Cc XylC). The addition of this enzyme was shown to be metal-dependent and clearly enhanced the formation of D-xylonic acid, particularly within a pH range of 6 to 8. genscript.comnih.gov
For these enzymatic cascades to be industrially viable, efficient cofactor regeneration is essential. An elegant solution involves coupling the primary reaction with a secondary, regenerative reaction. One such system uses an alcohol dehydrogenase (ADH) from Clostridium kluyveri to regenerate the NAD⁺ consumed by the XDH. acs.org In this cascade, the ADH catalyzes the reduction of acetaldehyde (B116499) into ethanol, simultaneously oxidizing NADH back to NAD⁺, thus creating a self-sustaining system. acs.org This particular method achieved excellent conversion rates of over 95% and offered a simplified product isolation process by using a volatile buffer. acs.org
To further enhance efficiency, stability, and reusability, researchers have explored the co-immobilization of the necessary enzymes.
Artificial Enzyme Complexes : One approach involves creating artificial multi-enzyme complexes, termed "rosettazymes." A four-enzyme system comprising endoxylanase, α-glucuronidase, β-xylosidase, and xylose dehydrogenase was assembled to convert glucuronoxylan directly to xylonic acid. jmb.or.krjmb.or.kr Tethering these enzymes into a complex resulted in an approximately 35% increase in xylonic acid production compared to the same amount of enzymes free in solution. jmb.or.kr
Immobilized Enzyme Systems : Another strategy is the co-immobilization of enzymes onto solid supports. Xylose dehydrogenase and alcohol dehydrogenase (for cofactor regeneration) have been successfully immobilized on nanoparticles, such as magnetite-silica core-shell particles. mdpi.com These dual-enzyme catalysts were more effective over broader temperature (15–35 °C) and pH (6–8) ranges compared to the free enzymes. mdpi.com In a similar study, XDH immobilized on ferromagnetic nanoparticles achieved a maximum conversion rate of 91%. researcher.life
The findings from these in vitro studies highlight the potential of cell-free systems for the efficient production of xylonic acid precursors.
Research Findings
Table 1: Key Enzymes in In Vitro Xylonic Acid Production This interactive table summarizes the primary enzymes and their roles in the reconstituted oxidative D-xylose pathway.
| Enzyme Type | Source Organism | Function in Pathway | Cofactor | References |
|---|---|---|---|---|
| D-Xylose Dehydrogenase (XDH/XylB) | Caulobacter crescentus | Oxidizes D-xylose to D-xylonolactone | NAD⁺ | acs.orgjmb.or.krjmb.or.kr |
| D-Xylose Dehydrogenase | Hansenula polymorpha | Oxidizes D-xylose to D-xylonolactone | NADP⁺ | ajbasweb.comkau.edu.sa |
| Xylonolactonase (XylC) | Caulobacter crescentus | Catalyzes the hydrolysis of D-xylonolactone to D-xylonic acid | Metal-dependent | genscript.comnih.govresearchgate.net |
| Alcohol Dehydrogenase (ADH) | Clostridium kluyveri | Regenerates NAD⁺ by converting acetaldehyde to ethanol | NADH | acs.org |
Table 2: Comparison of In Vitro Xylonic Acid Production Systems This interactive table compares different methodologies used for the cell-free synthesis of xylonic acid.
| System Type | Key Enzymes | Cofactor System | Reported Outcome | References |
|---|---|---|---|---|
| Free Enzyme Cascade | XDH (C. crescentus), ADH (C. kluyveri) | NAD⁺/NADH regeneration via ADH | >95% conversion of D-xylose | acs.org |
| Artificial Enzyme Complex ("Rosettazyme") | Endoxylanase, α-Glucuronidase, β-Xylosidase, XDH | NAD⁺ | ~35% enhancement in production compared to free enzymes | jmb.or.krjmb.or.kr |
| Immobilized Enzymes (Ferromagnetic Nanoparticles) | XDH (E. coli overexpression) | NAD⁺/NADP⁺ | 91% conversion rate | researcher.life |
| Immobilized Enzymes (Magnetite-Silica Core-Shell) | XDH, ADH | NAD⁺/NADH regeneration via ADH | Increased stability in wider pH (6-8) and temperature (15-35°C) ranges | mdpi.com |
| Cell-Free Extract | Hansenula polymorpha extract | NADP⁺ | Demonstrated NADP-dependent XDH activity | ajbasweb.comkau.edu.sa |
Advanced Analytical Methodologies and Research Applications
Use as a Standard for Identification and Quantification of Aldonic Acids
The analysis of aldonic acids, a class of sugar acids, by GC-MS is facilitated by their conversion into more volatile trimethylsilyl (B98337) (TMS) derivatives. core.ac.uk However, this process can be complex, as a single aldonic acid can exist in equilibrium with its 1,4-lactone and 1,5-lactone forms, potentially resulting in multiple chromatographic peaks for one compound. core.ac.uktdl.org For instance, under certain conditions, xylonic acid can produce three distinct peaks corresponding to the TMS derivatives of the 1,4-lactone, the 1,5-lactone, and the open-chain acid ester. core.ac.uk
To simplify analysis and enable accurate identification, specific sample preparation methods are employed. By treating aldonic acid solutions with hydrochloric acid before trimethylsilylation, the equilibrium can be shifted to favor the formation of the 1,4-lactone. core.ac.uk This process results in a single, well-defined peak for each acid, allowing "Xylonic acid, 1,4-lactone, TMS" to serve as an effective standard. core.ac.uk Researchers can then identify aldonic acids in complex mixtures by comparing their retention times and mass spectra to those of prepared standards. core.ac.ukchalmers.se
For quantification, stable isotope dilution assays are utilized, where a known amount of a labeled internal standard is added to the sample. imreblank.ch By measuring the molecular ions of the analyte (the target aldonic acid TMS derivative) and the labeled standard via GC-MS, precise quantification can be achieved. imreblank.ch
Application in Metabolomics Profiling (e.g., plant metabolomics)
Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system to understand its physiological state. lcms.cz GC-MS coupled with TMS derivatization is a cornerstone technique in metabolomics, widely used for profiling primary metabolites such as amino acids, organic acids, and sugars. mdpi.comnih.govresearchgate.net "this compound" is frequently identified in these profiles, particularly in studies of plant metabolomes. mdpi.commdpi.com
Metabolomics studies can be broadly categorized as untargeted or targeted. frontiersin.org
Untargeted Metabolite Fingerprinting : This approach aims to detect and measure as many metabolites as possible in a sample to gain a broad overview of the metabolome. frontiersin.org In these analyses, "this compound" is identified as one of many "metabolic features" based on its unique retention time and mass spectrum, which is then matched against spectral libraries. uba.arunito.it This method is powerful for discovery studies, revealing unexpected metabolic changes in response to stimuli.
Targeted Metabolite Fingerprinting : This method focuses on the precise measurement of a specific, predefined group of metabolites. frontiersin.org In this context, "this compound" would be a specific target of analysis, often quantified using an authentic chemical standard to ensure accuracy. uba.ar
The development of fully automated TMS derivatization protocols has significantly improved the reproducibility and throughput of both untargeted and targeted metabolomics, making the analysis of large sample batches more feasible and reliable. mdpi.comnih.gov
A key application of plant metabolomics is understanding how plants respond to environmental challenges, known as abiotic stress. Xylonic acid has been identified as a significant metabolite in the stress response of several plant species.
In studies on peanut (Arachis hypogaea L.) seedlings subjected to drought conditions, xylonic acid was identified as an important drought-responsive metabolite through GC-MS analysis. mdpi.comresearchgate.net Similarly, in cotton (Gossypium), the abundance of D-xylonic acid was found to increase significantly in response to both salt and alkaline stress, highlighting it as a key metabolite in the plant's defense mechanism. mdpi.comfrontiersin.org Research on Amaranthus caudatus showed that the levels of xylonic acid-1,4-lactone changed in response to zinc stress. chemrxiv.org Furthermore, the metabolic profile of Artemisia campestris was significantly altered by parasitic stress from Cuscuta campestris, with xylonic acid levels being notably affected. unirc.it
These findings, summarized in the table below, demonstrate the role of xylonic acid as a marker for abiotic stress across different plant species.
| Plant Species | Abiotic Stressor | Key Finding | Citations |
| Peanut (Arachis hypogaea L.) | Drought | Xylonic acid identified as an important drought-responsive metabolite. | mdpi.comresearchgate.net |
| Cotton (Gossypium) | Salinity, Alkalinity | Abundance of D-xylonic acid increased, identified as a key stress-response metabolite. | mdpi.comfrontiersin.org |
| Amaranthus caudatus | Zinc | Levels of Xylonic acid-1,4-lactone were altered in response to zinc exposure. | chemrxiv.org |
| Artemisia campestris | Parasitism (Cuscuta campestris) | Xylonic acid levels were significantly perturbed by parasitic interaction. | unirc.it |
Differentiation of Complex Mixtures of Sugar Derivatives
The analysis of carbohydrates and their derivatives is challenging due to their high polarity, low volatility, and structural similarity. mdpi.comrestek.com Derivatization into TMS ethers and esters is a necessary step for GC-MS analysis. core.ac.ukchalmers.se This process, however, can create complexity, as a single aldonic acid can form multiple derivatives, such as 1,4- and 1,5-lactones. core.ac.uk
Gas chromatography provides the high-resolution separation needed to differentiate these closely related structures. core.ac.uknih.gov The different TMS derivatives of xylonic acid (1,4-lactone, 1,5-lactone, and the open-chain ester) can be separated into distinct peaks on the chromatogram. core.ac.uk The identity of each peak is then confirmed by its unique mass spectrum. core.ac.uk This combination of chromatographic separation and mass spectrometric detection allows for the unambiguous identification and differentiation of "this compound" from its isomers and other sugar derivatives within a complex biological sample. core.ac.ukchalmers.se
Structural Assessment of Polyhydroxy Acids
Mass spectrometry is a powerful tool for the structural elucidation of unknown compounds. chalmers.se For polyhydroxy acids like xylonic acid, analysis of their TMS derivatives by GC-MS provides detailed structural information. chalmers.secapes.gov.br When the derivatized molecule enters the mass spectrometer, it fragments in a predictable manner. chalmers.se
The resulting mass spectrum contains key information:
Molecular Weight : A peak corresponding to the molecular ion minus a methyl group (M-15) is typically observed, which helps determine the molecular weight of the TMS derivative. core.ac.ukchalmers.se
Carbon Chain Cleavage : The fragmentation pattern reveals the structure of the carbon backbone. chalmers.secapes.gov.br
Functional Groups : The presence and position of hydroxyl groups can be inferred from characteristic fragment ions. rsc.org
By interpreting these fragmentation patterns, researchers can deduce the structure of the original acid. chalmers.secapes.gov.br The well-characterized spectrum of "this compound" and its open-chain counterpart serves as a reference point for identifying and assessing the structure of other, unknown polyhydroxy acids. core.ac.ukchalmers.se
Non Clinical Applications of Xylonic Acid and Its Derivatives
Precursor in Organic Synthesis (e.g., 1,2,4-Butanetriol)
A significant application of xylonic acid is its role as a precursor in the synthesis of 1,2,4-butanetriol (B146131) (BT), a valuable chemical intermediate. jmb.or.krembrapa.br BT is used in the production of plasticizers, polymers, and as a precursor for the energetic material 1,2,4-butanetriol trinitrate. jmb.or.krnih.gov
Microbial synthesis pathways have been developed to produce 1,2,4-butanetriol from xylonic acid, offering an alternative to traditional chemical methods that require high pressure and temperature. nih.gov The established bioprocess typically involves two key stages:
Oxidation of D-xylose: Genetically engineered microorganisms, such as Pseudomonas fragi, are used to oxidize D-xylose into D-xylonic acid with high yields. nih.govwikipedia.org
Conversion to 1,2,4-Butanetriol: The resulting D-xylonic acid is then converted into D-1,2,4-butanetriol by another engineered strain, often Escherichia coli. nih.govwikipedia.org
This bio-based route is of considerable commercial interest as it leverages renewable feedstocks like xylose, which is abundant in lignocellulosic biomass. biobasedpress.eu
Table 1: Microbial Synthesis of 1,2,4-Butanetriol from Xylose-Derivatives
| Precursor | Microorganism | Product | Yield | Reference |
|---|---|---|---|---|
| D-Xylose | Pseudomonas fragi | D-Xylonic acid | 70% | nih.gov |
| D-Xylonic acid | Escherichia coli DH5α/pWN6.186A | D-1,2,4-Butanetriol | 25% | nih.gov |
| L-Arabinose | Pseudomonas fragi | L-Arabino-1,4-lactone and L-Arabinonic acid | 54% | nih.gov |
Role as a Chemical Building Block
Xylonic acid is considered a versatile platform or building block chemical because its functional groups can be transformed into a new family of useful molecules. embrapa.brkalioninc.com Derived from C5 sugars like xylose, it represents an important intermediate in biorefinery processes that aim to create high-value chemicals from non-food biomass. researchgate.netbiobasedpress.eu
Its potential applications as a building block include:
Conversion to Glycols: It can serve as a precursor for ethylene (B1197577) glycol. embrapa.br
Synthesis of other Platform Chemicals: Research is exploring pathways to convert xylonic acid into other valuable intermediates, such as butadiene. biobasedpress.eu
The value of xylonic acid as a building block is underscored by its inclusion in lists of top value-added chemicals from biomass, highlighting its potential to support a more sustainable chemical industry. jmb.or.krkalioninc.comnrel.gov
Potential in Material Science (e.g., Bioplastics, Polymers, Hydrogel Modifiers)
Xylonic acid and its derivatives show significant promise in the field of material science, particularly for the production of bio-based polymers. biobasedpress.eufraunhofer.de Its structure makes it a suitable monomer for polymerization reactions.
Key areas of application in material science include:
Bioplastics and Polymers: Xylonic acid can be used as a monomer building block for copolyamides and polyesters. jmb.or.krembrapa.brresearchgate.net Research institutions like Fraunhofer IGB are developing fermentative processes to produce xylonic acid for subsequent polymerization into bioplastics. fraunhofer.de The goal is to create novel biopolymers with specific properties, such as improved elasticity and durability. fraunhofer.de
Hydrogel Modification: It is identified as a potential modifier for hydrogels, which are used in a variety of applications. embrapa.brbiobasedpress.euresearchgate.net
Polyolefin Clarification: Xylonic acid can be used as a clarifying agent for polyolefins. embrapa.br
The development of xylonic acid-based polymers is part of a broader effort to create sustainable alternatives to fossil-fuel-based plastics, utilizing renewable resources to produce biodegradable and biocompatible materials. fraunhofer.deresearchgate.net
Use in Food Chemistry Research (e.g., Fermentation Processes)
In food chemistry research, xylonic acid is primarily studied within the context of fermentation processes that utilize lignocellulosic biomass. researcher.life Lignocellulose, found in agricultural waste, is rich in xylose, which can be fermented by various microorganisms to produce xylonic acid. researchgate.netfraunhofer.de
Research in this area focuses on:
Optimizing Fermentation: Studies investigate different microbial strains, such as Gluconobacter oxydans, and fermentation conditions to maximize the yield and concentration of xylonic acid from xylose. fraunhofer.deauburn.edu Researchers have achieved high titers of xylonic acid by optimizing factors like pH and nutrient sources. fraunhofer.deauburn.edu For instance, Fraunhofer CBP has reported achieving xylonic acid concentrations over 250 g/L with a yield of over 90% through process optimization. fraunhofer.de
Alternative to Gluconic Acid: Xylonic acid has similar properties to gluconic acid, a common food additive, and is being explored as a potential substitute. fraunhofer.de This is particularly relevant as xylonic acid can be produced from non-food agricultural waste, avoiding competition with food sources like starch-derived glucose used for gluconic acid production. fraunhofer.de
Understanding Microbial-Metabolite Pathways: In mixed fermentation studies, such as those involving corn and soybean straw, xylonic acid has been identified as an important metabolite. researcher.life Understanding its role helps in optimizing fermentation quality for various applications. researcher.life
Table 2: Research Findings in Xylonic Acid Fermentation
| Microorganism | Substrate | Key Finding | Reference |
|---|---|---|---|
| Gluconobacter oxydans | Xylose | Achieved only 61% xylose conversion without pH control due to rapid pH drop. auburn.edu | auburn.edu |
| Gluconobacter oxydans | Xylose | Complete conversion of xylose to xylonic acid was achieved with the addition of CaCO₃ for pH control. auburn.edu | auburn.edu |
| Gluconobacter sp. | Xylose | Optimization of whole-cell catalysis led to xylonic acid concentrations over 250 g/L with >90% yield. fraunhofer.de | fraunhofer.de |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Improved Selectivity
Future research will likely focus on developing more efficient and selective synthetic pathways for Xylonic acid, 1,4-lactone, and its TMS derivative. Current methods often involve the oxidation of xylitol (B92547), which can be sourced from renewable biomass like corn cobs and sugarcane bagasse. chemsynlab.com The process typically uses air as an oxidizing agent with catalysts such as copper(II) sulfate. chemsynlab.com However, achieving high selectivity for the 1,4-lactone isomer over other forms, such as the 1,5-lactone, remains a challenge. vtt.fi
The pursuit of novel, non-toxic, and sustainable catalysts is a key area of investigation. chemsynlab.com Research into stereocontrolled synthesis from 1,3-diols and one-pot Williamson etherification protocols for creating cyclic ethers could offer new avenues for producing the lactone precursor with greater control over its stereochemistry. acs.org The development of methods that minimize byproducts and improve yield will be crucial for industrial-scale production.
Exploration of Alternative Derivatization Strategies for Broader Analytical Utility
Trimethylsilylation is a common derivatization technique used to increase the volatility and thermal stability of compounds like xylonic acid lactone for gas chromatography-mass spectrometry (GC-MS) analysis. nist.govresearchgate.net However, future research should explore alternative derivatization strategies to broaden the analytical utility of this compound.
Different derivatization agents could enhance detection sensitivity and allow for analysis by a wider range of analytical techniques. For instance, developing derivatives suitable for high-performance liquid chromatography (HPLC) or capillary electrophoresis could provide complementary information to GC-MS. Exploring derivatization that targets specific functional groups could also enable more selective and quantitative analysis in complex biological matrices.
Advanced Computational Modeling of Lactone Dynamics and Reactivity
Computational modeling offers a powerful tool to understand the dynamics and reactivity of Xylonic acid, 1,4-lactone. Density functional theory (DFT) and other computational methods can be used to model the stability of different lactone forms and predict their reactivity. acs.org Such models can elucidate the conformational landscape of the lactone ring and how it influences interactions with enzymes or other molecules. acs.org
Future computational studies could focus on:
Reaction Mechanisms: Modeling the enzymatic and non-enzymatic hydrolysis of the lactone to xylonic acid to understand the transition states and energy barriers involved.
Solvent Effects: Simulating how different solvent environments impact the equilibrium between the lactone and its open-chain form.
Spectroscopic Prediction: Calculating theoretical NMR and mass spectra to aid in the identification and characterization of the compound and its derivatives in experimental samples.
Expansion of Biotechnological Production Platforms for Sustainability
The biotechnological production of D-xylonic acid from D-xylose is a promising and sustainable alternative to chemical synthesis. vtt.fi Various microorganisms, including yeast species like Saccharomyces cerevisiae, Kluyveromyces lactis, and Pichia kudriavzevii, have been engineered to produce D-xylonate. vtt.fi These processes often proceed via the formation of D-xylono-γ-lactone. vtt.fi
Future efforts in this area will likely concentrate on:
Strain Improvement: Genetically engineering microbial strains to enhance their tolerance to the acidic conditions created during fermentation and to increase production yields and rates. vtt.finih.gov For example, expressing the D-xylose dehydrogenase gene (xylB) from Caulobacter crescentus has shown significant improvements in D-xylonate production. vtt.fi
Process Optimization: Developing cost-effective fermentation processes, particularly those that can operate at low pH to simplify product recovery. vtt.fi
Utilizing Lignocellulosic Biomass: Expanding the use of cheap and abundant lignocellulosic hydrolysates from agricultural and forestry waste as raw materials. vtt.firesearchgate.net
| Microorganism | Substrate | Product Titer (g/L) | Productivity (g/L/h) | Reference |
| Pichia kudriavzevii | D-xylose | 171 | 1.4 | vtt.fi |
| Zymomonas mobilis (engineered) | Xylose | 56.44 | 1.85 | researchgate.net |
| Escherichia coli (engineered) | D-xylose | 199.44 | 7.12 | nih.gov |
Integration with Multi-Omics Approaches for Deeper Mechanistic Understanding in Biological Systems (non-human)
Integrating data from genomics, proteomics, and metabolomics (multi-omics) can provide a comprehensive understanding of the role of Xylonic acid, 1,4-lactone, TMS in non-human biological systems. nih.gov By combining these datasets, researchers can uncover the complex molecular networks governed by this compound. nih.gov
For example, in plant metabolomics, identifying and quantifying silylated metabolites like this compound can help elucidate metabolic responses to environmental stressors. mdpi.comresearchgate.net Future research could involve:
Metabolic Flux Analysis: Using isotope labeling studies to trace the metabolic fate of the lactone and its derivatives within a cell.
Comparative Metabolomics: Analyzing the metabolite profiles of different organisms or tissues to understand the diverse biological roles of this compound.
This multi-omics approach will be instrumental in revealing the broader significance of this compound beyond its currently known functions.
Q & A
Basic Question: What are the primary metabolic pathways for xylose conversion to xylonic acid, and how are they experimentally validated?
Answer:
Xylose is metabolized via four pathways: (I) oxido-reductase, (II) isomerase, (III) Weimberg (oxidative), and (IV) Dahms pathways. The Weimberg pathway involves xylB (xylose dehydrogenase) and xylC (xylonolactonase), converting xylose to xylonolactone and then to xylonic acid . Experimental validation includes:
- Gene expression analysis : Heterologous expression of xylB and xylC in Corynebacterium glutamicum strains (e.g., ATCC 31831) to assess enzymatic activity and product yields .
- Lactone hydrolysis monitoring : Measuring spontaneous vs. enzymatic hydrolysis of xylonolactone via NMR or mass spectrometry to quantify xylonic acid accumulation .
Advanced Question: How can Response Surface Methodology (RSM) optimize xylonic acid production in engineered microbial strains?
Answer:
RSM (e.g., Box-Behnken design) identifies critical parameters (e.g., xylose concentration, nitrogen sources, pH) and interactions affecting yield:
- Experimental design : A 15-run Box-Behnken model optimized C. glutamicum ATCC 31831 fermentation, achieving 56.3 g/L xylonic acid (76.67% yield) from pure xylose .
- ANOVA validation : The model’s R² value (97.48%) and p-values (<0.05) confirm statistical significance of factors like xylose/urea interaction .
- Scale-up challenges : Inhibitors in lignocellulosic hydrolysates (e.g., furan aldehydes) require strain tolerance screening and medium supplementation adjustments .
Basic Question: What analytical methods are used to quantify xylonic acid and its lactone derivatives?
Answer:
- LC-MS/MS : Identifies xylonic acid and lactones via retention times and molecular ions (e.g., m/z 148.11 for 1,4-lactone) .
- 13C NMR : Resolves lactonization equilibria (γ- vs. δ-lactones) under acidic conditions, with hydrolization constants (KL = 4.08) and dissociation constants (pKa1 = 3.65) .
- Derivatization : Trimethylsilyl (TMS) ethers enhance GC-MS detection sensitivity for lactones .
Advanced Question: How do contradictory findings on lactonase (xylC) activity impact xylonic acid yield optimization?
Answer:
- Gene expression paradox : Co-expression of xylB and xylC in C. glutamicum did not improve yields compared to xylB alone, suggesting lactonase activity is non-rate-limiting in aerobic conditions .
- Spontaneous hydrolysis : At pH <2.5, ~19% of xylonolactone hydrolyzes non-enzymatically, but accumulation inhibits microbial growth (observed in Pseudomonas fragi) .
- Engineering solutions : Overexpress xylC under inducible promoters or use acid-tolerant strains to balance lactone conversion and toxicity .
Basic Question: What purification strategies are effective for xylonic acid recovery from fermentation broth?
Answer:
- Ethanol precipitation : Removes proteins and polysaccharides, achieving >90% purity in lab-scale trials .
- Ion-exchange chromatography : Separates xylonic acid from inhibitors (e.g., acetic acid) in lignocellulosic hydrolysates .
- Membrane filtration : Nanofiltration concentrates xylonic acid while retaining lactones for downstream processing .
Advanced Question: How can researchers resolve conflicting data on inhibitor tolerance in xylonic acid-producing strains?
Answer:
- Strain-specific variability : C. glutamicum ATCC 31831 tolerates rice straw hydrolysate inhibitors (58.5% yield), while Saccharomyces cerevisiae requires adaptive evolution .
- Metabolomic profiling : Compare NAD+/NADH ratios and stress-response pathways (e.g., glutathione synthesis) under inhibitor exposure .
- Dose-response assays : Use fractional factorial designs to identify threshold concentrations of furfural or HMF that reduce productivity .
Advanced Question: What methodological gaps exist in studying the lactonization kinetics of xylonic acid?
Answer:
- pH-dependent equilibria : NMR studies show γ-lactone dominance at pH <3, but δ-lactone detection requires ultra-low pH (<2.5), complicating in situ analysis .
- Thermodynamic modeling : Integrate lactone hydrolysis constants (KL) with fermentation kinetics to predict acid accumulation in fed-batch systems .
- In situ spectroscopy : Develop real-time FTIR or Raman probes to monitor lactone/acid ratios during fermentation .
Basic Question: How does xylonic acid assist in xylan hydrolysis for value-added products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
